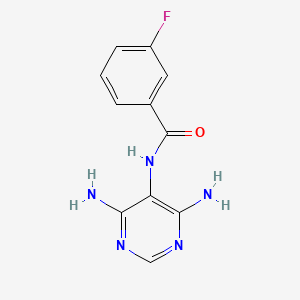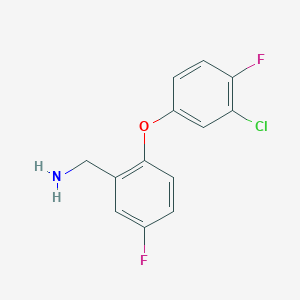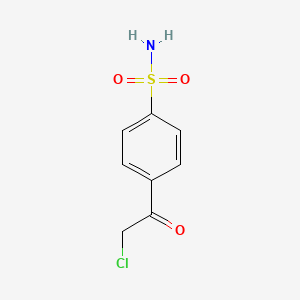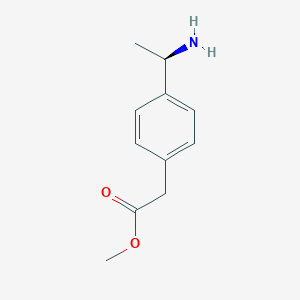
Benzyl 5-hydroxyazocane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-hydroxyazocane-1-carboxylate is an organic compound belonging to the class of azocanes, which are nitrogen-containing heterocycles. This compound features a benzyl group attached to the nitrogen atom of the azocane ring, with a hydroxyl group at the 5-position and a carboxylate ester at the 1-position. Its unique structure makes it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxyazocane-1-carboxylate typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxylated azocane with benzyl chloroformate under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the cyclization and esterification reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines are used under appropriate conditions.
Major Products:
Oxidation: Benzyl 5-oxoazocane-1-carboxylate or Benzyl 5-carboxyazocane-1-carboxylate.
Reduction: Benzyl 5-aminoazocane-1-carboxylate or Benzyl 5-hydroxyazocane-1-methanol.
Substitution: Various benzyl-substituted or hydroxyl-substituted azocane derivatives.
Scientific Research Applications
Benzyl 5-hydroxyazocane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Benzyl 5-hydroxyazocane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
- Benzyl 4-hydroxyazocane-1-carboxylate
- Benzyl 5-hydroxyazepane-1-carboxylate
- Benzyl 5-hydroxyazocane-1-acetate
Comparison: Benzyl 5-hydroxyazocane-1-carboxylate is unique due to the specific positioning of the hydroxyl group and the carboxylate ester. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the hydroxyl group at the 5-position may enhance its solubility and interaction with biological targets, making it more effective in certain applications.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 5-hydroxyazocane-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-14-8-4-10-16(11-5-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 |
InChI Key |
LOUCTPHWUWAYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


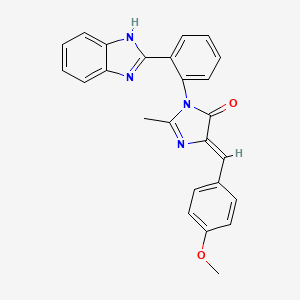
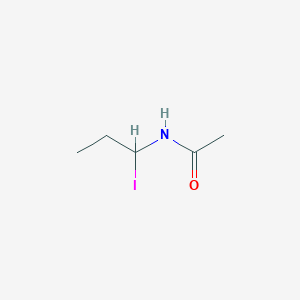
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)



![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
